Electron-Withdrawing Power of the C₆(CF₃)₅ Scaffold: Gas-Phase Acidity Comparison Versus C₆F₅ and (CF₃)ₙ-Phenyl Congeners
The electron-withdrawing power of the C₆(CF₃)₅ group, as quantified by the gas-phase acidity (ΔG_acid) of its phenol derivative C₆(CF₃)₅OH, is 298.7 kcal/mol, making it 43.6 kcal/mol more acidic than unsubstituted phenol (ΔG_acid = 342.3 kcal/mol) in the gas phase [1]. In aqueous solution, C₆(CF₃)₅OH exhibits a pKa of 1.32, which is 8.63 units lower than phenol (pKa = 9.95), placing it in the superacid regime [2]. This acidifying effect of five –CF₃ groups is approximately equivalent to that of three nitro groups [3]. The C₆(CF₃)₅ group's electron-withdrawing power is stated to be superior to that of 2,6-bis(trifluoromethyl)phenyl and 2,4,6-tris(trifluoromethyl)phenyl substituents [4]. This means that 1-fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene, carrying the full C₆(CF₃)₅ core, imparts greater electronic activation than any analog with fewer than five –CF₃ groups, a property directly relevant for designing highly electrophilic reagents and weakly coordinating anions.
| Evidence Dimension | Gas-phase acidity (ΔG_acid) and aqueous pKa of derived phenol |
|---|---|
| Target Compound Data | C₆(CF₃)₅OH: ΔG_acid (exp.) = 298.7 kcal/mol; pKa (water) = 1.32 |
| Comparator Or Baseline | Phenol: ΔG_acid (exp.) = 342.3 kcal/mol; pKa (water) = 9.95. 4-CF₃-phenol: pKa (water) = 8.68. 3,5-(CF₃)₂-phenol: pKa (water) = 8.26. |
| Quantified Difference | ΔΔG_acid = 43.6 kcal/mol vs. phenol; ΔpKa = 8.63 units vs. phenol in water. C₆(CF₃)₅OH is approximately 7.4 pKa units more acidic than bis(trifluoromethyl)phenol. |
| Conditions | Gas-phase acidity measured by ion cyclotron resonance (ICR) spectrometry. Aqueous pKa determined via UV-vis spectrophotometric titration. Data from Kütt et al., J. Org. Chem. 2008, Table 1. |
Why This Matters
The quantified electron deficiency of the C₆(CF₃)₅ core directly predicts the electrophilic reactivity of the target fluoro compound; users requiring maximum electron-withdrawing capacity for anion stabilization or carbene design cannot achieve equivalent performance with lower-CF₃-count analogs.
- [1] Kütt, A.; Movchun, V.; Rodima, T.; Dansauer, T.; Rusanov, E. B.; Leito, I.; Kaljurand, I.; Koppel, J.; Pihl, V.; Koppel, I.; Ovsjannikov, G.; Toom, L.; Mishima, M.; Medebielle, M.; Lork, E.; Röschenthaler, G.-V.; Koppel, I. A.; Kolomeitsev, A. A. Pentakis(trifluoromethyl)phenyl, a Sterically Crowded and Electron-withdrawing Group: Synthesis and Acidity of Pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline. J. Org. Chem. 2008, 73, 2607–2620 (Table 1). View Source
- [2] Bordwell, F. G.; Algrim, D.; Vanier, N. R. Acidities of phenols. J. Org. Chem. 1977, 42, 1817–1819. View Source
- [3] Kütt, A.; Leito, I.; Kaljurand, I.; Sooväli, L.; Vlasov, V. M.; Yagupolskii, L. M.; Koppel, I. A. J. Org. Chem. 2006, 71, 2829–2838. View Source
- [4] Kütt, A. et al. J. Org. Chem. 2008, 73, 2607–2620. Supporting discussion: 'On the other hand the general electron-withdrawing effect of the C6(CF3)5 group has to be superior to that of 2,6-bis(trifluoromethyl)phenyl and 2,4,6-tris(trifluoromethyl)phenyl substituents.' View Source
